![molecular formula C34H24O22 B3056322 Pedunculagin CAS No. 7045-42-3](/img/structure/B3056322.png)
Pedunculagin
Overview
Description
Pedunculagin is an ellagitannin, a type of natural phenol. It is formed from casuarictin via the loss of a gallate group . It can be found in plants in orders in the clade Rosidae, such as the pericarp of pomegranates (Punica granatum), in the family Lythraceae, in the order Myrtales .
Synthesis Analysis
Pedunculagin is formed from casuarictin via the loss of a gallate group . A total synthesis of pedunculagin has been reported . The synthesis strategy employed is predicated on extensive conformational modeling and involves initial oxidative coupling of the galloyl moieties at the O(2) and O(3) positions of an appropriately protected glucose-derived core, followed by installation and oxidative coupling of galloyl esters at the O(4) and O(6) positions .Molecular Structure Analysis
The molecular formula of Pedunculagin is C34H24O22 . The molecular weight is 784.544 g·mol−1 . The structure of Pedunculagin is complex, with multiple hydroxyl groups, making it a potent antioxidant .Chemical Reactions Analysis
Pedunculagin is an ellagitannin, which means it can undergo reactions typical of phenolic compounds. It is formed from casuarictin via the loss of a gallate group .Physical And Chemical Properties Analysis
Pedunculagin has a molar mass of 784.544 g·mol−1 . It is soluble in water, with a solubility of 10.1 mg/L at 25 °C .Scientific Research Applications
1. Synthesis and Chemical Properties
Pedunculagin has been a subject of interest in chemical synthesis research. Notably, the total synthesis of pedunculagin was achieved through various methods, including biomimetic synthesis and intramolecular double esterification strategies. These studies are crucial for understanding the structural properties and potential applications of pedunculagin in various fields (Feldman & Smith, 1996); (Khanbabaee & Grosser, 2003).
2. Antitumor Activity
Pedunculagin has demonstrated significant potential in antitumor activity. Research has shown its effectiveness against various cancer cell lines, including leukemia, lymphoma, and sarcoma. It exhibits dose-dependent cytotoxicity and can alter the structure of tumor cell membranes, suggesting its use as a potential antitumor agent (Chang et al., 1995); (Xiao et al., 2012).
3. Potential in Cancer Treatment
Studies have explored pedunculagin's role in breast cancer treatment. It was investigated for its binding interactions with the Estrogen Receptor (ER) and showed potential as a selective estrogen receptor modulator (SERM), offering a new avenue for breast cancer therapy (Perugu et al., 2014).
4. Prostate Cancer Research
Pedunculagin's metabolite, urolithin A, was studied for its impact on prostate cancer cells. The study revealed gene expression changes indicating a potential role for pedunculagin and its metabolites in chemoprevention of prostate cancer (Sánchez-González et al., 2016).
5. Genotoxic and Antigenotoxic Effects
Research has also investigated pedunculagin's genotoxic, antigenotoxic, and cytotoxic effects in both bacterial and human lymphocyte models. These studies are important for understanding the broader implications of pedunculagin in biological systems and potential therapeutic applications (Fernandes et al., 2021).
6. Dermatological Applications
In dermatological research, pedunculagin was evaluated for its effects on atopic dermatitis-like lesions in animal models. This suggests its potential use as an immunomodulator in the treatment of skin disorders (Lee et al., 2010).
Mechanism of Action
Future Directions
Pedunculagin has shown promising results in the treatment of acne vulgaris (AV), due to its inhibition of inflammatory cytokines (IL-6 and IL-8) and 5α-reductase inhibitory activity . This suggests potential future directions for research into the use of Pedunculagin in dermatology, particularly in the treatment of skin conditions like acne .
properties
IUPAC Name |
(1R,2S,19R,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMHVUYNBVWXKH-ZITZVVOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990656 | |
Record name | Pedunculagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
784.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pedunculagin | |
CAS RN |
7045-42-3 | |
Record name | Pedunculagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.